molecular formula C14H16FNO5S B6661831 3-Fluoro-4-[(1-methylsulfonylcyclopentanecarbonyl)amino]benzoic acid

3-Fluoro-4-[(1-methylsulfonylcyclopentanecarbonyl)amino]benzoic acid

Cat. No.: B6661831
M. Wt: 329.35 g/mol
InChI Key: FZAVQICJOJXMHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Fluoro-4-[(1-methylsulfonylcyclopentanecarbonyl)amino]benzoic acid is a chemical compound characterized by its unique structure, which includes a fluorine atom, a methylsulfonyl group, and a cyclopentanecarbonyl group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-[(1-methylsulfonylcyclopentanecarbonyl)amino]benzoic acid typically involves multiple steps, starting with the preparation of the cyclopentanecarbonyl moiety. One common approach is to start with cyclopentanone, which undergoes sulfonylation to introduce the methylsulfonyl group

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-[(1-methylsulfonylcyclopentanecarbonyl)amino]benzoic acid can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: : Reduction reactions can be used to modify the functional groups within the molecule.

  • Substitution: : Substitution reactions can introduce new functional groups or replace existing ones.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: : Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of halogenated or alkylated derivatives.

Scientific Research Applications

3-Fluoro-4-[(1-methylsulfonylcyclopentanecarbonyl)amino]benzoic acid has several scientific research applications:

  • Chemistry: : The compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: : It may serve as a probe or inhibitor in biological studies, helping to elucidate biochemical pathways and mechanisms.

  • Industry: : The compound's unique properties may be exploited in the design of new materials or chemical processes.

Mechanism of Action

The mechanism by which 3-Fluoro-4-[(1-methylsulfonylcyclopentanecarbonyl)amino]benzoic acid exerts its effects depends on its specific application. For example, in medicinal applications, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signaling cascades or metabolic processes.

Comparison with Similar Compounds

3-Fluoro-4-[(1-methylsulfonylcyclopentanecarbonyl)amino]benzoic acid can be compared with other similar compounds, such as:

  • 4-Fluoro-3-[(1-methylsulfonylcyclopentanecarbonyl)amino]benzoic acid

  • 3-Fluoro-4-[(1-ethylsulfonylcyclopentanecarbonyl)amino]benzoic acid

  • 3-Fluoro-4-[(1-methylsulfonylcyclohexanecarbonyl)amino]benzoic acid

These compounds share structural similarities but differ in the position of the fluorine atom, the alkyl group on the sulfonyl moiety, or the ring size of the cycloalkanecarbonyl group

Properties

IUPAC Name

3-fluoro-4-[(1-methylsulfonylcyclopentanecarbonyl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FNO5S/c1-22(20,21)14(6-2-3-7-14)13(19)16-11-5-4-9(12(17)18)8-10(11)15/h4-5,8H,2-3,6-7H2,1H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZAVQICJOJXMHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1(CCCC1)C(=O)NC2=C(C=C(C=C2)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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